molecular formula C10H10N2O3 B11928547 6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one

6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11928547
M. Wt: 206.20 g/mol
InChI Key: DRIHOCOFKRGVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one (CAS: 2230840-10-3) is a quinazolinone derivative with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol. Key physicochemical properties include a predicted boiling point of 415.5±55.0°C, density of 1.41±0.1 g/cm³, and acid dissociation constant (pKa) of 9.46±0.20 . This compound is structurally characterized by:

  • A hydroxy group at position 4.
  • A methoxy group at position 5.
  • A methyl group at position 2 on the quinazolin-4(3H)-one core.

It serves as a key intermediate in pharmaceutical synthesis, notably in the production of gefitinib, a tyrosine kinase inhibitor .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6-hydroxy-7-methoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O3/c1-5-11-7-4-9(15-2)8(13)3-6(7)10(14)12-5/h3-4,13H,1-2H3,(H,11,12,14)

InChI Key

DRIHOCOFKRGVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)O)OC

Origin of Product

United States

Biological Activity

6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H10N2O3\text{C}_10\text{H}_10\text{N}_2\text{O}_3

This compound features a quinazolinone core, characterized by its heterocyclic structure which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it was noted that this compound suppresses cell viability in gastric cancer cell lines (AGS) at concentrations as low as 5 µM. The mechanism involves the inhibition of epithelial–mesenchymal transition (EMT), a process critical for cancer metastasis. Treatment with this compound resulted in increased expression of E-cadherin and decreased levels of N-cadherin and EMT transcription factors such as Snail and Twist, indicating a reversal of EMT in AGS cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of STAT3 Pathway : The compound has been shown to slightly suppress the STAT3 signaling pathway, which is often upregulated in various cancers and promotes tumor growth and metastasis .
  • Induction of Apoptosis : Similar compounds within the quinazolinone class have been reported to induce apoptosis through both extrinsic and intrinsic pathways. This is evidenced by increased lactate dehydrogenase (LDH) release and mitochondrial membrane potential changes in treated cells .
  • Cell Cycle Arrest : The compound has also been observed to cause cell cycle arrest in the S phase, further contributing to its anticancer effects .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other quinazolinone derivatives is presented below:

Compound NameIC50 (µM)Cancer TypeMechanism of Action
This compound5Gastric Cancer (AGS)EMT inhibition, STAT3 suppression
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one8Breast Cancer (MCF-7)Apoptosis induction
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine0.096Lung Cancer (A549)EGFR inhibition

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on AGS Cells : In vitro experiments demonstrated that treatment with 5 µM of the compound significantly reduced the motility associated with EMT in AGS cells, suggesting its potential as an antimetastatic agent .
  • Comparative Analysis with Other Quinazolinones : A comparative study showed that while other quinazolinones exhibit varying degrees of cytotoxicity against different cancer cell lines, this compound displayed a unique profile that warrants further investigation into its therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

Quinazolinones, including 6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one, have been extensively studied for their therapeutic potential. This compound has shown promise in various areas:

  • Anticancer Activity : Research indicates that derivatives of quinazolinones can inhibit cancer cell proliferation. For instance, a study highlighted that a related compound, actinoquinazolinone, significantly reduced cell viability in gastric cancer cells by inhibiting epithelial–mesenchymal transition markers at low concentrations . This suggests that this compound may share similar mechanisms of action.
  • EGFR Inhibition : The compound is also noted for its role in synthesizing gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in treating non-small cell lung cancer . This positions it as an important intermediate in developing targeted cancer therapies.

Biochemical Studies

The compound serves as a valuable tool in biochemical research for several reasons:

  • Enzyme Interaction Studies : Quinazolinones are utilized to study enzyme interactions and cellular mechanisms. Their ability to modulate biological pathways makes them essential for understanding disease processes and developing new therapeutic strategies .
  • Cellular Processes : The investigation of quinazolinones has provided insights into cellular signaling pathways involved in cancer progression and metastasis. For example, the inhibition of STAT3 signaling pathways by related compounds showcases their potential in regulating critical cellular functions .

Material Science

This compound is also explored in material science applications:

  • Advanced Material Development : The chemical stability and functional properties of quinazolinones make them suitable for developing advanced materials such as coatings and polymers. Their unique characteristics can enhance the performance and durability of these materials .

Table 1: Summary of Key Research Findings

Study ReferenceApplication AreaKey Findings
Anticancer ActivityCompound reduces gastric cancer cell viability and inhibits EMT markers at low concentrations.
Drug DevelopmentUsed as an intermediate for gefitinib synthesis, targeting EGFR in lung cancer treatment.
Biochemical StudiesServes as a tool for studying enzyme interactions and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse biological activities, influenced by substituent positions and functional groups. Below is a detailed comparison with structurally analogous compounds:

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • Key Differences :
    • Bromo substituent at position 6 instead of hydroxy.
    • Higher molecular weight due to bromine.
  • Applications : Used in research as a halogenated analog for studying electronic effects on receptor binding .

6,7-Dimethoxy-1H-quinazolin-4-one

  • Molecular Formula : C₁₀H₁₀N₂O₃
  • Molecular Weight : 206.2 g/mol
  • Key Differences :
    • Two methoxy groups at positions 6 and 7 (vs. hydroxy and methoxy).
    • Lacks the methyl group at position 2.
  • Properties : Reduced hydrogen-bonding capacity compared to the hydroxy-methoxy analog, affecting solubility and pharmacokinetics .

7-Hydroxy-6-methoxyquinazolin-4(3H)-one

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Key Differences: No methyl group at position 2. Simpler structure with lower molecular weight.
  • Applications : Studied for antimicrobial activity, though less potent than methyl-substituted derivatives .

6-Nitro-7-tosylquinazolin-4(3H)-one

  • Molecular Formula : C₁₅H₁₃N₃O₅S
  • Molecular Weight : 347.35 g/mol
  • Key Differences :
    • Nitro and tosyl groups at positions 6 and 6.
    • Enhanced electron-withdrawing effects alter reactivity and stability.
  • Applications : Used in nucleophilic substitution studies to synthesize sulfone derivatives .

Structural and Functional Impact of Substituents

Position 2 Substituents

  • Derivatives with aryl groups (e.g., 2-phenyl or 2-styryl) show enhanced antimicrobial activity but reduced solubility .

Hydroxy vs. Methoxy Groups

  • Hydroxy groups at position 6 enable hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases).
  • Methoxy groups enhance lipophilicity, improving membrane permeability but reducing polarity .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes Reference
6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one C₁₀H₁₀N₂O₃ 206.2 6-OH, 7-OCH₃, 2-CH₃ Gefitinib intermediate; kinase targeting
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one C₁₀H₉BrN₂O₂ 269.09 6-Br, 7-OCH₃, 2-CH₃ Research tool for electronic studies
6,7-Dimethoxy-1H-quinazolin-4-one C₁₀H₁₀N₂O₃ 206.2 6-OCH₃, 7-OCH₃ Reduced solubility due to lipophilicity
6-Nitro-7-tosylquinazolin-4(3H)-one C₁₅H₁₃N₃O₅S 347.35 6-NO₂, 7-SO₂C₆H₄CH₃ Intermediate for sulfone derivatives

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, 6-methoxy-2-phenylquinazolin-4(3H)-one was synthesized by reacting 2-amino-5-methoxybenzamide with benzaldehyde in methanol and acetic acid, yielding 86% product (mp 252–255°C). Key spectral data (e.g., ¹H NMR: δ 3.92 ppm for methoxy protons) confirm the structure . Alternative routes, such as replacing oxygen with nitrogen in benzoxazinone intermediates using polyphosphoric acid (PPA) and nitrohomoveratric acid, have also been reported for 6,7-dimethoxy derivatives .

Table 1: Comparison of Synthetic Methods

DerivativeReagents/ConditionsYield (%)Key Spectral DataReference
6-Methoxy-2-phenylquinazolin-4(3H)-one2-Amino-5-methoxybenzamide, benzaldehyde, AcOH/MeOH86¹H NMR (DMSO-d6): δ 3.92 (s, OCH3)
6,7-Dimethoxyquinazolin-4(3H)-oneNitrohomoveratric acid, PPA, acetic anhydrideNot reportedIntermediate 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one

Q. How are quinazolinone derivatives characterized spectroscopically?

Methodological Answer: Structural elucidation relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry . For example:

  • ¹H NMR : Methoxy groups resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.0–8.3 ppm .
  • FT-IR : Carbonyl (C=O) stretches are observed near 1680–1700 cm⁻¹, and hydroxyl (O-H) bands near 3200–3400 cm⁻¹ .
  • LC-MS : Used to confirm molecular ion peaks and fragmentation patterns (e.g., m/z 339 for chlorinated derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of quinazolinone derivatives for improved yields?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : Acetic acid enhances cyclization efficiency in methanol , while PPA facilitates benzoxazinone ring modification .
  • Reaction time/temperature : Prolonged heating (e.g., 1 hour at 373 K) improves nitro-substituted derivatives .
  • Solvent systems : Ethanol-chloroform (3:1) mixtures yield high-purity crystals .

Q. What in vitro assays evaluate the bioactivity of quinazolinone derivatives?

Methodological Answer: Key assays include:

  • Anticholinesterase activity : Measured using Ellman’s reagent (5,5'-dithiobis-2-nitrobenzoic acid) to detect acetylcholinesterase inhibition via spectrophotometry (IC50 values). Derivatives with glycylglycine residues showed superior activity to donepezil (p<0.05) .
  • Antiamyloid activity : Congo red binding assays quantify β-amyloid (1–42) aggregation inhibition .

Table 2: Bioactivity of 6,7-Dimethoxyquinazolinone Derivatives

DerivativeAcetylcholinesterase InhibitionAmyloid Aggregation InhibitionReference
Glycylglycine derivativeIC50 < donepezil (p<0.05)>50% reduction at 10 µM
Glycylleucine derivativeComparable to glycylglycineSignificant inhibition

Q. How do structural modifications influence the bioactivity of quinazolinone derivatives?

Methodological Answer:

  • Amino acid/dipeptide residues : Glycylglycine and glycylleucine side chains enhance anticholinesterase activity by mimicking acetylcholine’s structure, facilitating enzyme binding .
  • Methoxy/hydroxy groups : Electron-donating groups (e.g., 7-methoxy) improve metabolic stability and bioavailability .
  • Heterocyclic substitutions : Thioxo groups (e.g., 2-thioxoquinazolinone) alter electron density, affecting receptor interactions .

Contradictions and Recommendations

  • Synthetic yields : While reports 86% yield for a methoxy derivative, other methods (e.g., nitro-substitution in ) require optimization for scalability.
  • Bioactivity disparities : Derivatives with dipeptide residues outperform simpler analogs, suggesting that side-chain complexity is critical for therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.